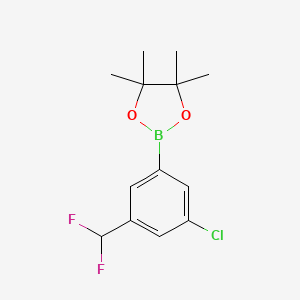

2-(3-Chloro-5-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Chloro-5-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility, and they’re often used as catalysts or reagents .

Molecular Structure Analysis

The molecule contains a phenyl ring which is a common structural unit in organic chemistry. The phenyl ring is substituted with a chloro group and a difluoromethyl group. The molecule also contains a 1,3,2-dioxaborolane ring, which is a type of organoboron compound .Chemical Reactions Analysis

Organoboron compounds are known to undergo a variety of chemical reactions, including hydroboration, transmetallation, and others. The specific reactions that this compound might undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the structure. For example, the presence of fluorine atoms could make the compound relatively stable and unreactive. The chloro group might make the compound somewhat polar .Scientific Research Applications

Applications in Polymer Synthesis

This compound is explored for its role in the precision synthesis of polymers through catalyst-transfer Suzuki-Miyaura coupling polymerization. Such processes enable the production of polymers like poly(3-hexylthiophene) with narrow molecular weight distribution and almost perfect head-to-tail regioregularity. The synthesis leverages catalyst-transfer mechanisms for the controlled polymerization of monomers, demonstrating its utility in designing well-defined polymer architectures (Yokozawa et al., 2011).

Material Science and Engineering

In material science, the compound contributes to the development of high-performance materials. For example, it's used in the chain-growth polymerization for synthesizing polyfluorenes via the Suzuki-Miyaura coupling reaction. This application highlights its value in creating materials with specific optical properties, essential for electronics and photonics (Yokoyama et al., 2007).

Synthesis of Fluorinated Compounds

The compound serves as a precursor in the synthesis of fluorinated compounds, which are crucial in various domains, including organic electronics and pharmaceuticals. The efficient introduction of fluorine atoms into target molecules can significantly alter their chemical and physical properties, making this application highly valuable (Prakash et al., 2012).

High-Performance Polymers

It is also instrumental in synthesizing high glass-transition temperature and organosoluble novel arylene ether polymers. These polymers exhibit outstanding thermal stability and solubility in a wide range of organic solvents, making them suitable for advanced engineering applications (Huang et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[3-chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClF2O2/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7,11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKIJHNWAFFHRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/no-structure.png)

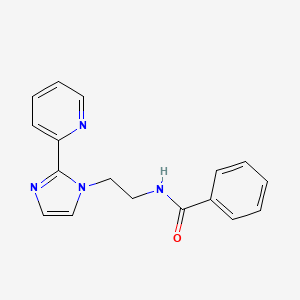

![(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2651222.png)

![(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2651225.png)

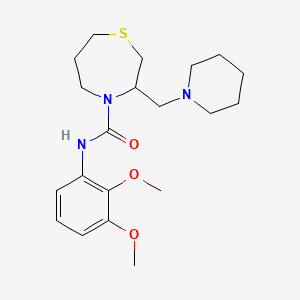

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2651229.png)

![4-Ethyl-5-fluoro-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2651232.png)

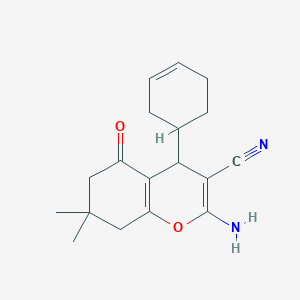

![N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2651236.png)

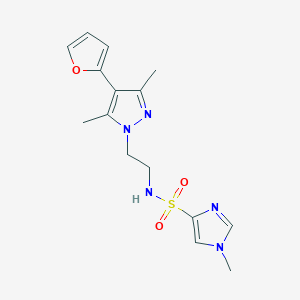

![Methyl 3-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2651241.png)